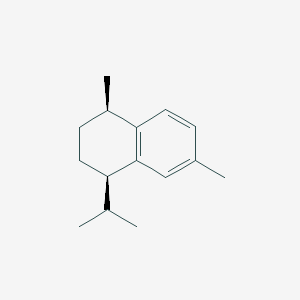
(1S,4S)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calamenene belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Calamenene is considered to be a practically insoluble (in water) and relatively neutral molecule. Calamenene has been primarily detected in saliva. Within the cell, calamenene is primarily located in the membrane (predicted from logP) and cytoplasm.
Calamenene is a sesquiterpenoid.
Aplicaciones Científicas De Investigación
Sigma Receptor Binding and Antiproliferative Activity
- Sigma Receptor Ligands: Some derivatives, specifically in the context of sigma receptor binding, have shown significant potential. For instance, methyl substitution on the piperidine ring of certain derivatives demonstrated potent ligand activity at the sigma(1) receptor, with selectivity over sigma(2) receptors and Delta(8)-Delta(7) sterol isomerase sites. This has implications for tumor research and therapy (Berardi et al., 2005).
- Antiproliferative Effects: Additionally, certain naphthalene compounds exhibited antiproliferative activity in rat C6 glioma cells, indicating potential use in cancer treatment (Berardi et al., 2005).
Molecular Structure Analysis
- Crystal Structure Studies: The molecular structures of certain tetrahydronaphthalene derivatives have been analyzed, contributing to the understanding of their chemical properties. This is essential for their application in various synthetic pathways (Kaiser et al., 2023).
Organic Synthesis and Chemical Reactivity
- Regioselectivity in Bromination: Studies have investigated the regioselectivity of bromination in tetrahydronaphthalene compounds, which is crucial for developing synthetic methods for complex organic molecules (Pankratov et al., 2004).
- Synthesis of Pyrrolidine Derivatives: An efficient synthesis method for certain pyrrolidine derivatives starting from dimethyl tetrahydronaphthalene has been developed, highlighting the versatility of these compounds in organic synthesis (Huang et al., 2008).
Photophysical Properties
- Photochemical Studies: Research on the photophysical properties of tetrahydronaphthalene derivatives helps in understanding their behavior in various environments, which is beneficial for applications in materials science and photochemistry (Lobo & Abelt, 2003).
Propiedades
Número CAS |
22339-23-7 |
|---|---|
Fórmula molecular |
C15H22 |
Peso molecular |
202.33 g/mol |
Nombre IUPAC |
(1R,4R)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3/t12-,13-/m1/s1 |
Clave InChI |
PGTJIOWQJWHTJJ-CHWSQXEVSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H](C2=C1C=CC(=C2)C)C(C)C |
SMILES |
CC1CCC(C2=C1C=CC(=C2)C)C(C)C |
SMILES canónico |
CC1CCC(C2=C1C=CC(=C2)C)C(C)C |
Sinónimos |
(7R,10R)-calamenene calamenene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1251024.png)

![(E)-3-[(6R,6aS)-4,6-dimethoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide](/img/structure/B1251027.png)
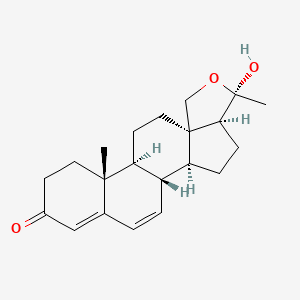
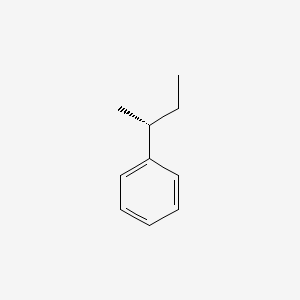
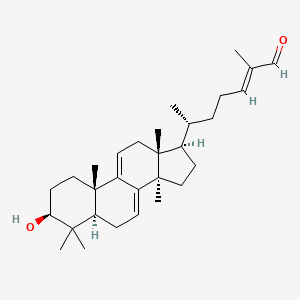



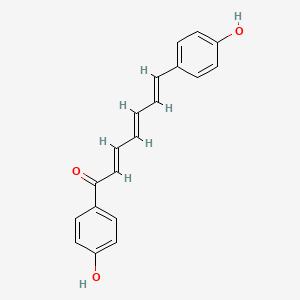

![N-methylcarbamic acid [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] ester](/img/structure/B1251044.png)